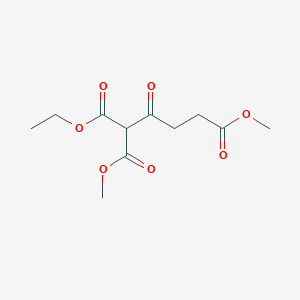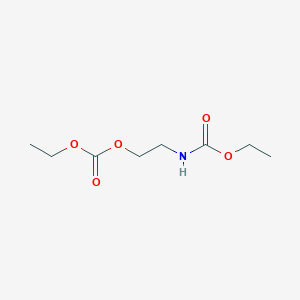
2-(Ethoxycarbonylamino)ethyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonylamino)ethyl ethyl carbonate is a chemical compound with the molecular formula C8H15NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both ethoxycarbonyl and ethyl carbonate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonylamino)ethyl ethyl carbonate typically involves the reaction of ethyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl chloroformate to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxycarbonylamino)ethyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and carbamates.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Carbonates and carbamates.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and carbonates.
Scientific Research Applications
2-(Ethoxycarbonylamino)ethyl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonylamino)ethyl ethyl carbonate involves its interaction with nucleophiles and electrophiles. The ethoxycarbonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates, which then undergo further reactions to yield the final products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Ethyl methyl carbonate: Similar in structure but lacks the ethoxycarbonyl group.
2-(Ethoxycarbonylamino)-2-phenylethyl ethyl carbonate: Contains a phenyl group, making it more hydrophobic.
Ethyl phenyl carbonate: Similar in structure but contains a phenyl group instead of an ethyl group.
Uniqueness: 2-(Ethoxycarbonylamino)ethyl ethyl carbonate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various types of reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
6948-29-4 |
|---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)ethyl ethyl carbonate |
InChI |
InChI=1S/C8H15NO5/c1-3-12-7(10)9-5-6-14-8(11)13-4-2/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
RNKONMRLELFAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCOC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



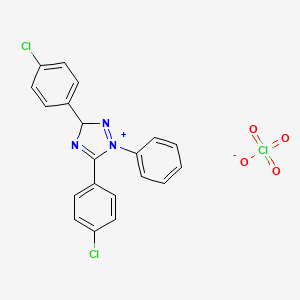

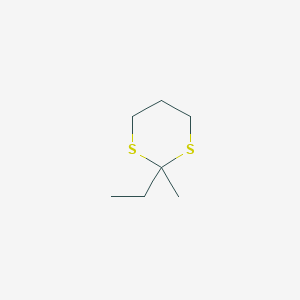
![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
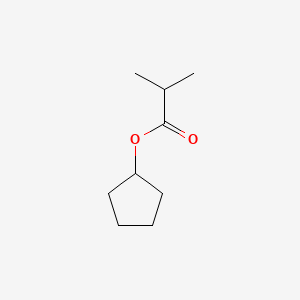
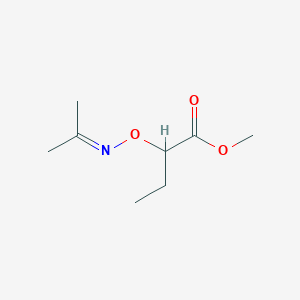
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
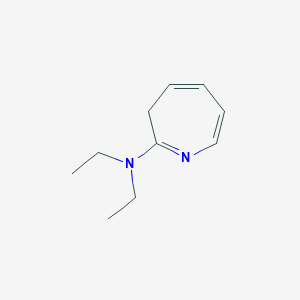
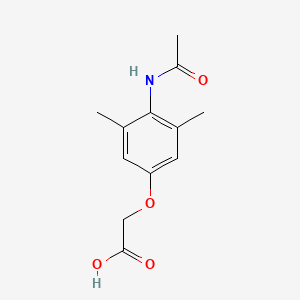
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
